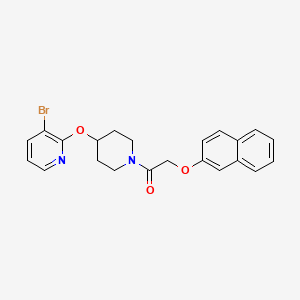

1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(naphthalen-2-yloxy)ethanone

Description

This compound features a piperidine core substituted at the 1-position with a 2-(naphthalen-2-yloxy)ethanone group and at the 4-position with a 3-bromopyridin-2-yloxy moiety. Its molecular formula is C₂₂H₂₁BrN₂O₃, with a molecular weight of approximately 465.3 g/mol (estimated from analogous structures in and ).

Properties

IUPAC Name |

1-[4-(3-bromopyridin-2-yl)oxypiperidin-1-yl]-2-naphthalen-2-yloxyethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21BrN2O3/c23-20-6-3-11-24-22(20)28-18-9-12-25(13-10-18)21(26)15-27-19-8-7-16-4-1-2-5-17(16)14-19/h1-8,11,14,18H,9-10,12-13,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSAYHLCERRWLSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=C(C=CC=N2)Br)C(=O)COC3=CC4=CC=CC=C4C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(naphthalen-2-yloxy)ethanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes:

Formation of 3-Bromopyridin-2-yl ether: This step involves the reaction of 3-bromopyridine with an appropriate alcohol under basic conditions to form the ether linkage.

Piperidine Derivatization: The piperidine ring is introduced through a nucleophilic substitution reaction, where a piperidine derivative reacts with the bromopyridin-2-yl ether.

Naphthalene Attachment: The final step involves the coupling of the naphthalene moiety to the piperidine derivative through an ether linkage, typically using a strong base and a suitable leaving group.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and solvents.

Chemical Reactions Analysis

Types of Reactions: 1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(naphthalen-2-yloxy)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines, depending on the reducing agent used.

Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea (NH₂CSNH₂) in polar aprotic solvents.

Major Products:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(naphthalen-2-yloxy)ethanone has several applications in scientific research:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders.

Material Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.

Biological Research: The compound is used in studies investigating its interactions with biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(naphthalen-2-yloxy)ethanone involves its interaction with specific molecular targets. These targets may include:

Enzymes: The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways.

Receptors: It may bind to specific receptors in the nervous system, modulating their activity and influencing neurological functions.

Ion Channels: The compound can interact with ion channels, altering their permeability and affecting cellular signaling.

Comparison with Similar Compounds

Structural Analogues with Modified Aromatic Substituents

1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(cyclopentylthio)ethanone (CAS: 1448029-16-0)

- Molecular Formula : C₁₇H₂₃BrN₂O₂S

- Molecular Weight : 399.3 g/mol

- Key Differences : Replaces the naphthyloxy group with a cyclopentylthio moiety.

1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(2-methoxyphenoxy)ethanone (CAS: 1448056-42-5)

- Molecular Formula : C₁₉H₂₁ClN₂O₄

- Molecular Weight : 376.8 g/mol

- Key Differences: Substitutes bromine with chlorine and naphthyloxy with 2-methoxyphenoxy.

- Implications: Chlorine’s smaller atomic radius and lower electronegativity may weaken halogen bonding compared to bromine. The methoxyphenoxy group offers moderate aromaticity but lacks the extended conjugation of naphthalene.

Analogues with Heterocyclic Variations

Vandetanib Derivatives (e.g., Compound 16c in )

- Structure : Features a quinazoline core instead of piperidine, with a nitroimidazole substituent.

- Molecular Weight : ~656 g/mol (higher due to the quinazoline and nitroimidazole groups).

- Key Differences : The quinazoline scaffold is rigid and planar, favoring kinase inhibition (e.g., EGFR), while the piperidine in the target compound may confer conformational flexibility for diverse targets.

2-(Naphthalen-2-yloxy)-1-(4-(6-propoxypyridazin-3-yl)piperazin-1-yl)ethanone Hydrochloride (CAS: 1189447-55-9)

- Molecular Formula : C₂₃H₂₇ClN₄O₃

- Molecular Weight : 442.9 g/mol

- Key Differences : Replaces bromopyridine with a propoxypyridazine group and piperidine with piperazine.

- The pyridazine moiety may alter hydrogen-bonding interactions compared to bromopyridine.

Role of Halogen Substituents

- Bromine vs. Chlorine : Bromine’s larger size and polarizability enhance halogen bonding, critical for target engagement in kinase inhibitors (e.g., ’s compounds with Br showed higher antimicrobial activity than Cl analogues).

- Position of Halogen : 3-Bromopyridine (target) vs. 5-bromopyridine () – Position affects electronic distribution and steric interactions. Meta-substitution on pyridine may optimize binding in hydrophobic pockets.

Physicochemical and Pharmacokinetic Properties

| Compound | Molecular Weight | LogP (Predicted) | PSA (Ų) | Key Functional Groups |

|---|---|---|---|---|

| Target Compound | 465.3 | ~3.5 | ~50 | Bromopyridine, naphthyloxy |

| Cyclopentylthio Analogue (CAS:1448029-16-0) | 399.3 | ~4.0 | ~70 | Thioether, bromopyridine |

| Chloropyridine Analogue (CAS:1448056-42-5) | 376.8 | ~2.8 | ~65 | Chloropyridine, methoxyphenoxy |

| Vandetanib Derivative (16c) | 656.3 | ~2.5 | ~110 | Quinazoline, nitroimidazole |

- LogP : The target’s naphthyloxy group balances lipophilicity, whereas the cyclopentylthio analogue is more lipophilic.

- Polar Surface Area (PSA) : Lower PSA in the target compound (~50 Ų) suggests better membrane permeability than bulkier derivatives like the Vandetanib analogue (~110 Ų).

Biological Activity

The compound 1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(naphthalen-2-yloxy)ethanone is a synthetic organic molecule with potential biological activity. Its unique structure comprises a bromopyridine moiety linked to a piperidine ring and an ethanone group, suggesting diverse pharmacological applications. This article explores the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The molecular formula of the compound is , with a molecular weight of approximately 394.3 g/mol. The structure can be represented as follows:

Key Features

- Bromopyridine Moiety : Contributes to the compound's electronic properties and potential receptor interactions.

- Piperidine Ring : Known for its role in various pharmacological activities, enhancing the compound's bioactivity.

- Ethanone Group : Provides a reactive site for further chemical modifications.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Receptor Modulation : The compound may interact with various receptors, influencing cellular signaling pathways.

- Enzyme Inhibition : Potential inhibition of specific enzymes involved in disease processes, similar to other compounds with structural analogies.

Therapeutic Applications

Research suggests that compounds with similar structures exhibit a range of biological activities, including:

- Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains.

- Antitumor Properties : Certain compounds in this class have been evaluated for their ability to inhibit cancer cell growth.

Comparative Biological Activity Table

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-Bromopyridine | Bromine on pyridine | Antimicrobial |

| Piperidinyl Butenone Derivatives | Butenone with varying substitutions | Antitumor |

| 4-Piperidinol | Hydroxyl group on piperidine | Analgesic properties |

| This compound | Bromopyridine + Piperidine + Naphthalene | Potentially diverse activities |

Study on Antitubercular Activity

A study conducted on structurally related compounds indicated promising antitubercular activity. Compounds were synthesized and tested against Mycobacterium tuberculosis, revealing IC90 values ranging from 3.73 to 4.00 μM for the most active derivatives . Although specific data on our target compound is limited, its structural similarities suggest potential effectiveness against tuberculosis.

Cytotoxicity Assessment

In vitro studies have shown that certain derivatives of similar structures are nontoxic to human cell lines (HEK-293). This is crucial for evaluating the safety profile of new therapeutic agents .

Molecular Docking Studies

Molecular docking studies have been performed to predict the interaction of the compound with various biological targets. These studies indicate that the compound may effectively bind to specific proteins involved in disease pathways, enhancing its potential as a therapeutic agent.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(naphthalen-2-yloxy)ethanone?

Methodological Answer: The synthesis typically involves multi-step reactions:

- Step 1: Formation of the piperidinyl intermediate via nucleophilic substitution between 3-bromopyridin-2-ol and 4-hydroxypiperidine under alkaline conditions (e.g., KCO in DMF at 80–100°C) .

- Step 2: Coupling the intermediate with a naphthalen-2-yloxy ethanone derivative using a coupling agent (e.g., EDC/HOBt) in anhydrous acetonitrile under reflux .

- Optimization Parameters:

- Yield Enhancement: Purification via column chromatography (hexane/EtOAc gradient) achieves >75% purity .

Q. Which analytical techniques are recommended for structural characterization of this compound?

Methodological Answer: Key techniques include:

- Nuclear Magnetic Resonance (NMR):

- Mass Spectrometry (HRMS): High-resolution MS validates molecular formula (e.g., CHBrNO) .

- X-ray Crystallography: Determines 3D conformation and bond angles, critical for understanding binding interactions .

- FTIR: Identifies functional groups (e.g., C=O at ~1700 cm) and confirms ether linkages .

Advanced Research Questions

Q. How can computational methods be used to predict the compound’s biological targets and mechanism of action?

Methodological Answer:

- Molecular Docking: Tools like AutoDock Vina or Schrödinger Suite predict binding affinities to targets (e.g., kinases, GPCRs). For example, the bromopyridine moiety may interact with ATP-binding pockets .

- Pharmacophore Modeling: Identifies critical structural features (e.g., naphthyloxy group for hydrophobic interactions) using software like MOE .

- MD Simulations: Assess stability of ligand-target complexes over time (e.g., 100 ns simulations in GROMACS) to evaluate binding kinetics .

- Pathway Analysis: Databases like KEGG or Reactome link predicted targets to signaling pathways (e.g., inflammation or apoptosis) .

Q. How can researchers address discrepancies in reported biological activities of structurally similar compounds?

Methodological Answer:

- Comparative SAR Studies: Systematically modify substituents (e.g., replacing naphthyloxy with indolyl) and test activity in standardized assays (e.g., DPPH for antioxidants, MIC for antimicrobials) .

- Meta-Analysis: Aggregate data from multiple studies using tools like RevMan to identify trends. For example, electron-withdrawing groups (Br, Cl) often enhance receptor affinity .

- Control Experiments: Replicate conflicting studies under identical conditions (e.g., pH, cell lines) to isolate variables .

Q. What strategies exist for functionalizing the compound’s core structure to enhance pharmacological properties?

Methodological Answer:

- Electrophilic Substitution: The bromine atom at the pyridinyl position allows Suzuki-Miyaura cross-coupling to introduce aryl/heteroaryl groups .

- Reduction of Ketone: Convert the ethanone group to a hydroxyl via NaBH/CeCl to improve solubility .

- Piperidine Modifications: Introduce methyl groups at the 4-position of piperidine to enhance metabolic stability .

- Naphthyloxy Replacement: Substitute with bioisosteres (e.g., quinolinyl) to optimize log P and bioavailability .

Q. How can ADMET properties be evaluated early in the research process?

Methodological Answer:

- Log P Determination: Use shake-flask method or HPLC retention time to measure lipophilicity (target log P ~2–4 for oral bioavailability) .

- Metabolic Stability: Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS .

- Toxicity Prediction: In silico tools like ProTox-II assess hepatotoxicity and mutagenicity risks .

- Permeability Assays: Caco-2 cell models predict intestinal absorption .

Notes

- Evidence Gaps: Limited data on in vivo pharmacokinetics and chronic toxicity; prioritize these in future studies.

- Contradictions: Antioxidant activity varies significantly with substituents; validate via dose-response assays.

- Methodological Rigor: Cross-validate computational predictions with experimental assays to reduce false positives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.